2-[(E)-2-(4-chlorophenyl)ethenyl]-1-pentyl-1H-benzimidazole
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Overview
Description
2-[(E)-2-(4-CHLOROPHENYL)-1-ETHENYL]-1-PENTYL-1H-1,3-BENZIMIDAZOLE is a synthetic organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are used in various medicinal and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(4-CHLOROPHENYL)-1-ETHENYL]-1-PENTYL-1H-1,3-BENZIMIDAZOLE typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 1-pentyl-1H-benzo[d]imidazole.
Purification: The product is purified through recrystallization from a suitable solvent mixture, such as ethyl acetate and hexane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(4-CHLOROPHENYL)-1-ETHENYL]-1-PENTYL-1H-1,3-BENZIMIDAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alkane or alcohol.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
2-[(E)-2-(4-CHLOROPHENYL)-1-ETHENYL]-1-PENTYL-1H-1,3-BENZIMIDAZOLE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(4-CHLOROPHENYL)-1-ETHENYL]-1-PENTYL-1H-1,3-BENZIMIDAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2,2,2-Trifluoroethyl)benzimidazole: Known for its tissue-selective androgen receptor modulation.
4-(2-Chloroquinolin-3-yl)methylene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazole: Evaluated for antimicrobial potential.
Uniqueness
2-[(E)-2-(4-CHLOROPHENYL)-1-ETHENYL]-1-PENTYL-1H-1,3-BENZIMIDAZOLE stands out due to its specific structural features, such as the chlorophenyl group and pentyl chain, which contribute to its unique chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H21ClN2 |
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Molecular Weight |
324.8 g/mol |
IUPAC Name |
2-[(E)-2-(4-chlorophenyl)ethenyl]-1-pentylbenzimidazole |
InChI |
InChI=1S/C20H21ClN2/c1-2-3-6-15-23-19-8-5-4-7-18(19)22-20(23)14-11-16-9-12-17(21)13-10-16/h4-5,7-14H,2-3,6,15H2,1H3/b14-11+ |
InChI Key |
GOGMYMACXZPAFA-SDNWHVSQSA-N |
Isomeric SMILES |
CCCCCN1C2=CC=CC=C2N=C1/C=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1C=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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